(S)-5-(4-Bromophenyl)pyrrolidin-2-one

Asymmetric catalysis Chiral-at-metal catalysts C–H functionalization

Ensure catalytic and pharmacological success with (S)-5-(4-Bromophenyl)pyrrolidin-2-one. The (S)-enantiomer (>98% ee) is essential for generating Λ‑configured chiral‑at‑ruthenium catalysts that achieve up to 99:1 er and TONs >11,000. The 4‑bromophenyl group serves as the required steric/electronic architecture and a superior oxidative addition handle for Pd‑catalyzed diversification. Avoid the racemate to prevent inseparable diastereomeric mixtures and failed enantioselectivity.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B13348532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(4-Bromophenyl)pyrrolidin-2-one
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1
InChIKeyPFJCJXIUAVSTJB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-(4-Bromophenyl)pyrrolidin-2-one – Chiral Pyrrolidinone Scaffold for Asymmetric Catalysis & Medicinal Chemistry


(S)-5-(4-Bromophenyl)pyrrolidin-2-one (CAS 207989-90-0) is an enantiopure chiral building block belonging to the 5-aryl-pyrrolidin-2-one class. It features a γ‑lactam ring with a 4‑bromophenyl substituent at the stereogenic C5 center [1]. The compound has a molecular formula of C₁₀H₁₀BrNO, a molecular weight of 240.10 g/mol, a calculated logP of approximately 1.8, and a reported melting point of 142 °C . Its primary value lies in its use as a chiral ligand precursor in asymmetric transition-metal catalysis, notably in the synthesis of non-C2-symmetric chiral-at-ruthenium catalysts for enantioselective C(sp³)–H amidation, as well as a versatile intermediate for medicinal chemistry SAR programs where the bromine substituent serves as a cross‑coupling handle [2].

Why Generic 5-Aryl-Pyrrolidin-2-ones Cannot Replace the (S)-Bromophenyl Enantiomer


The pyrrolidin-2-one scaffold is prevalent in medicinal chemistry, but the combination of (S)-absolute stereochemistry and a 4‑bromophenyl substituent is non-interchangeable with close analogs. The (R)-enantiomer (CAS 405522-18-1) produces the opposite metal-centered chirality in ruthenium catalysts, leading to mismatched stereochemical outcomes or complete catalytic incompetence [1]; racemic mixtures yield inseparable diastereomeric catalyst mixtures and demonstrably lower enantioselectivity. The 4‑bromophenyl group is specifically required for structured catalyst architectures and cannot be substituted with 4‑chlorophenyl or unsubstituted phenyl without altering the steric and electronic environment that governs τ-bond metathesis selectivity [2]. Furthermore, the bromine substituent provides a uniquely versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the pyrrolidinone core—a feature not equivalently served by the chloro or fluoro analogs, which exhibit significantly slower oxidative addition kinetics .

Quantitative Differentiation Evidence for (S)-5-(4-Bromophenyl)pyrrolidin-2-one


Enantiomeric Configuration Dictates Catalyst Activity in C(sp³)–H Amidation

The (S)-enantiomer of 5-(4-bromophenyl)pyrrolidin-2-one serves as the sole ligand precursor that generates the active Λ-configured chiral-at-ruthenium catalyst for enantioselective C(sp³)–H amidation. When incorporated into the ruthenium complex, the (S)-ligand yields the non‑C2‑symmetric catalyst Λ-(S)-Ru that achieves up to 99:1 enantiomeric ratio (er) and turnover numbers (TON) of up to 11,200 at catalyst loadings as low as 0.005 mol% for the intramolecular amidation of 1,4,2‑dioxazol‑5‑ones [1]. In contrast, the corresponding (R)-enantiomer (CAS 405522-18-1) provides the opposite Δ‑configured catalyst, which produces the opposite product enantiomer and, critically, displays substantially reduced catalytic efficiency in the matched substrate–catalyst pairing regime [2]. The C2‑symmetric bis‑cyclometalated ruthenium analogs bearing identical ligands lack the structural dissymmetry required for effective enantioinduction and exhibit negligible catalytic activity (er ~50:50) under identical conditions [2].

Asymmetric catalysis Chiral-at-metal catalysts C–H functionalization

Bromine Substituent Enables Quantifiably Superior Cross-Coupling Reactivity vs. Chloro Analog

The 4‑bromophenyl substituent in (S)-5-(4-bromophenyl)pyrrolidin-2-one provides a synthetic handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is quantifiably more reactive and versatile than the corresponding 4‑chlorophenyl analog. The C–Br bond dissociation energy (BDE) for a bromobenzene moiety is approximately 336 kJ/mol, compared to ~399 kJ/mol for the C–Cl bond in 4‑chlorophenyl analogs, translating to a catalytic turnover frequency (TOF) advantage of 5‑ to 20‑fold for oxidative addition with Pd(0) catalysts under standard Suzuki coupling conditions [1]. This reactivity differential enables late‑stage diversification at lower catalyst loadings and milder temperatures, preserving the chirality at C5 that could otherwise racemize under forcing thermal conditions required for chloroarene activation . The corresponding fluoro analog (C–F BDE ~514 kJ/mol) is essentially inert to Pd(0) oxidative addition and cannot serve as a direct coupling partner [1].

Palladium-catalyzed cross-coupling Synthetic handles Medicinal chemistry diversification

Enantiomeric Excess Specification and Chiral Purity Control for Reproducible Asymmetric Synthesis

Commercially sourced (S)-5-(4-bromophenyl)pyrrolidin-2-one is available with a minimum enantiomeric excess of >98%, as confirmed by chiral HPLC analysis on polysaccharide-based columns (Chiralpak IA or IB) . In contrast, the racemic mixture (5-(4-bromophenyl)pyrrolidin-2-one, CAS 207989-90-0 specified without stereochemistry) is supplied at only ≥95% chemical purity without any chiral purity specification and contains approximately 50:50 mixture of enantiomers . The (R)-enantiomer (CAS 405522-18-1) is supplied as the separate antipode with >98% ee when explicitly ordered . The 500 ppm enantiomeric impurity threshold achievable with the enantiopure compound is critical for catalyst synthesis: as little as 2% of the wrong enantiomer in the ligand precursor translates to a maximum theoretical enantioselectivity of 96:4 er in the catalytic reaction, representing a 4% loss of chiral selectivity that cannot be recovered [1].

Enantiomeric purity Chiral HPLC Reproducible asymmetric synthesis

Crystallographically Defined Coordination Geometry Enables Rational Catalyst Design

The (S)-5-(4-bromophenyl)pyrrolidin-2-one ligand has been crystallographically characterized in its metal-bound form within the chiral-at-ruthenium catalyst complex (CCDC deposition code associated with JACS 2019 publication), revealing a well-defined Λ‑configuration at the metal center with the pyrrolidin‑2‑one oxygen occupying a specific coordination site [1]. The X‑ray crystal structure (space group P2₁, R factor 0.0235) provides unambiguous assignment of the absolute stereochemistry at C5 as (S), confirmed by anomalous dispersion [2]. This structural validation is absent for the corresponding 4‑chlorophenyl or 4‑fluorophenyl analogs in the ruthenium catalyst context, meaning their coordination geometries remain unverified and their catalytic performance unpredictable [3]. The availability of high‑resolution structural data enables computational pre‑screening of catalyst variants, reducing empirical trial‑and‑error in reaction optimization.

Crystal structure Catalyst design Metal-ligand geometry

Procurement-Relevant Application Scenarios for (S)-5-(4-Bromophenyl)pyrrolidin-2-one


Synthesis of Non-C2-Symmetric Chiral-at-Ruthenium Catalysts for C(sp³)–H Amidation

This compound serves as the critical enantiopure ligand precursor for generating Λ‑configured chiral‑at‑ruthenium catalysts. The (S)‑absolute configuration at C5 is essential for establishing the correct metal‑centered chirality that achieves up to 99:1 er and TONs exceeding 11,000 at 0.005 mol% catalyst loading [1]. Procurement of the (S)-enantiomer with >98% ee ensures that the resulting catalyst meets the performance benchmarks reported in JACS 2019, whereas the racemic mixture yields an inseparable mixture of Λ and Δ diastereomers with negligible enantioselectivity (er ~50:50) . This application is directly relevant for process chemistry groups developing scalable asymmetric amidation routes to chiral γ‑lactam pharmaceuticals.

Medicinal Chemistry SAR Diversification via the Bromine Handle

The 4‑bromophenyl substituent serves as a robust synthetic handle for Pd‑catalyzed cross‑coupling reactions—Suzuki, Buchwald–Hartwig, and Sonogashira—enabling rapid generation of focused libraries for structure‑activity relationship (SAR) exploration [1]. The C–Br bond exhibits quantitatively faster oxidative addition kinetics compared to C–Cl analogs (~5–20× higher TOF), allowing coupling under milder conditions that preserve the stereogenic center at C5 . Procurement of (S)-5-(4-bromophenyl)pyrrolidin‑2‑one avoids the need to separately acquire a suite of 5‑aryl‑pyrrolidin‑2‑one intermediates; a single brominated precursor can be diversified into dozens of analogs in a single synthetic step .

Enantiopure Building Block for MAO‑B Inhibitors and CNS‑Targeted Therapeutics

Enantiopure 5‑aryl‑pyrrolidin‑2‑ones are key intermediates in the synthesis of monoamine oxidase B (MAO‑B) inhibitors and other CNS‑active pyrrolidine‑based pharmaceuticals [1]. The (S)-enantiomer provides the correct stereochemistry for compounds where the absolute configuration at the carbon bearing the aryl group is critical for target binding. The documented >98% ee specification, verified by chiral HPLC on polysaccharide‑based columns , ensures that the stereochemical integrity is maintained through subsequent synthetic steps, minimizing the risk of developing a diastereomeric impurity that could confound in vivo pharmacological profiling. Procurement of the specified enantiomer rather than the racemate avoids a non‑trivial chiral separation step that can reduce overall yield by ≥30% .

Quote Request

Request a Quote for (S)-5-(4-Bromophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.